molecular formula C15H17N B3369220 N-(1-phenylpropyl)aniline CAS No. 22920-59-8

N-(1-phenylpropyl)aniline

Cat. No.: B3369220
CAS No.: 22920-59-8
M. Wt: 211.3 g/mol
InChI Key: KYJKITQCBFVYDT-UHFFFAOYSA-N
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Description

N-(1-Phenylpropyl)aniline is a secondary amine with the molecular formula C15H17N and a molecular weight of 211.30 g/mol . This compound, provided for research purposes, serves as a valuable building block in organic synthesis and materials science. It belongs to the class of aniline derivatives, which are fundamental intermediates in the development of various advanced materials and are known for their role in hydrogen-bonded molecular crystals, a significant area of study for designing novel materials with customized properties . As a research chemical, it can be utilized in exploring intermolecular interactions, synthesizing more complex organic structures, and as a model compound in spectroscopic studies. The product is characterized by a purity of 95% or higher and requires storage sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research applications only and is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-phenylpropyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-2-15(13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJKITQCBFVYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446071
Record name N-(1-phenylpropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22920-59-8
Record name N-(1-phenylpropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity Studies of N 1 Phenylpropyl Aniline

Mechanistic Insights into N-Alkylation Reactions

The formation of N-(1-phenylpropyl)aniline, a secondary arylamine, is primarily achieved through the N-alkylation of aniline (B41778). A prominent and sustainable method for this transformation involves the reaction of aniline with 1-phenyl-1-propanol (B1198777), often catalyzed by transition metal complexes. This reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This atom-efficient pathway avoids the use of alkyl halides and generates water as the sole byproduct. nih.gov

The catalytic cycle can be described in the following steps:

Oxidation (Dehydrogenation): The catalyst, frequently a complex of a noble metal like ruthenium or a non-noble metal like manganese, first abstracts a hydrogen molecule from the 1-phenyl-1-propanol. nih.gov This step converts the alcohol into the corresponding ketone, propiophenone (B1677668).

Condensation: The aniline then reacts with the in-situ generated propiophenone in a condensation reaction to form an N-phenylpropan-1-imine intermediate and a molecule of water. researchgate.net

Reduction (Hydrogenation): The catalyst, which had stored the hydrogen from the initial step, transfers it back to the imine intermediate. This hydrogenation step reduces the C=N double bond to a C-N single bond, yielding the final product, this compound, and regenerating the active catalyst for the next cycle.

This mechanism is advantageous as it circumvents the need for an external reducing agent and proceeds with high atom economy. nih.gov Catalysts based on various metals, including ruthenium, iridium, iron, and manganese, have been developed to facilitate this type of N-alkylation with a broad range of substrates. nih.govresearchgate.net

Stereochemical Course of Formation and Transformations

The this compound molecule possesses a chiral center at the carbon atom bonded to both phenyl rings and the nitrogen atom. Consequently, it exists as a pair of enantiomers. The stereochemical outcome of its synthesis is highly dependent on the nature of the starting materials and the reaction conditions.

Formation from Chiral Precursors: If the synthesis begins with an enantiomerically pure form of 1-phenyl-1-propanol, the stereochemistry of the final product will depend on the reaction mechanism. In a direct SN2 substitution (less common for secondary alcohols), an inversion of configuration would be expected. However, in the more prevalent borrowing hydrogen mechanism, the stereocenter at the alcohol is destroyed during the oxidation to the achiral propiophenone intermediate. The subsequent reduction of the imine intermediate re-forms the chiral center. Without a chiral influence (e.g., a chiral catalyst or ligand), this reduction will typically produce a racemic mixture (an equal mixture of both enantiomers) of this compound.

Asymmetric Synthesis: To achieve an enantiomerically enriched or pure product, an asymmetric synthesis approach is required. This can be accomplished by using a chiral catalyst or a chiral reducing agent during the hydrogenation of the imine intermediate. This strategy has been widely applied in the synthesis of other chiral amines.

The separation of the enantiomers of this compound can be achieved using chiral chromatography techniques. Chiral stationary phases (CSPs), such as those based on crown ethers, have shown effectiveness in separating positional isomers and enantiomers of various aniline derivatives, which could be applicable for the resolution of this compound enantiomers. mdpi.com

Nucleophilic and Electrophilic Characteristics

Nucleophilic Character:

The primary site of nucleophilicity in this compound is the lone pair of electrons on the nitrogen atom. fiveable.me This makes the molecule a secondary amine that can react with various electrophiles.

Reactions at Nitrogen: The nitrogen can act as a nucleophile in reactions such as alkylation (with alkyl halides), acylation (with acyl chlorides or anhydrides), and addition to carbonyl compounds. youtube.com However, the nucleophilicity of the nitrogen in this compound is somewhat reduced compared to a simple dialkylamine due to two factors:

Steric Hindrance: The bulky 1-phenylpropyl group and the phenyl group attached to the nitrogen sterically hinder the approach of electrophiles to the nitrogen lone pair. masterorganicchemistry.com

Resonance: The lone pair on the nitrogen can be delocalized into the attached aniline ring, which reduces its availability to attack electrophiles. libretexts.org

Electrophilic Character:

The two phenyl rings in this compound are electron-rich and thus susceptible to electrophilic aromatic substitution.

Reactions on the Aniline Ring: The N-alkylamino group (-NH-R) is a powerful activating group and an ortho, para-director. byjus.comaskfilo.com This is due to the ability of the nitrogen lone pair to donate electron density into the ring via resonance, stabilizing the arenium ion intermediate formed during the attack of an electrophile at the ortho and para positions. Therefore, reactions such as halogenation, nitration, and sulfonation will occur preferentially at the positions ortho and para to the nitrogen atom on the aniline ring. byjus.comscribd.com

Reactions on the Phenylpropyl Ring: The phenyl ring of the 1-phenylpropyl group is less activated. It behaves like a typical alkylbenzene (e.g., ethylbenzene) and will also undergo electrophilic aromatic substitution at its ortho and para positions, but at a slower rate than the highly activated aniline ring.

Intermediate Formation and Transformation Kinetics

The kinetics of the formation of this compound via the N-alkylation of aniline with 1-phenyl-1-propanol are influenced by several factors, including the catalyst, temperature, and concentration of reactants.

The table below summarizes kinetic data for analogous N-alkylation reactions, illustrating the influence of different catalysts and conditions.

Kinetic Parameters for Catalytic N-Alkylation of Amines with Alcohols
AmineAlcoholCatalystTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
AnilineBenzyl AlcoholMn-pincer complex8024>9998 (mono-N-alkylation) nih.gov
AnilineMethanol (B129727)Zn-Co Ferrite2204~85~99 (N-methylaniline) iitm.ac.in
4-MethoxyanilineBenzyl AlcoholMn-pincer complex8024>9999 (mono-N-alkylation) nih.gov
AnilineDimethyl Carbonate (DMC)Zn-Co Ferrite1804~90~75 (N-methylaniline) iitm.ac.in

The data indicate that manganese pincer complexes are highly efficient for mono-N-alkylation at relatively low temperatures. nih.gov Studies on aniline methylation show that the choice of alkylating agent (e.g., methanol vs. dimethyl carbonate) significantly impacts selectivity and optimal reaction temperature. iitm.ac.in The kinetics of these multi-step catalytic processes are complex, often involving a rate-determining step that could be either the alcohol dehydrogenation or the imine reduction, depending on the specific catalyst and substrates involved.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Comprehensive Characterization

Spectroscopy is fundamental to elucidating the molecular structure of N-(1-phenylpropyl)aniline by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to each unique proton. The aromatic protons of the two phenyl rings typically appear as complex multiplets in the downfield region (approximately 6.5-7.5 ppm). The single proton attached to the nitrogen (N-H) would also be expected in this region, though its chemical shift can be variable and the peak may be broad. The methine proton (-CH) adjacent to the nitrogen and the phenyl group is a key diagnostic signal, appearing as a triplet. The methylene (B1212753) protons (-CH2-) of the propyl group resonate as a multiplet, and the terminal methyl protons (-CH3) appear as a triplet in the most upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. nih.gov The spectrum will show distinct signals for the methyl, methylene, and methine carbons of the propyl chain. The carbons of the two separate phenyl rings will also produce a series of signals in the aromatic region (typically 110-150 ppm). The carbon atom bonded to the nitrogen atom (C-N) will have a characteristic chemical shift influenced by the electronegativity of the nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values; actual experimental values may vary based on solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl Ring 1 (attached to CH) 7.20 - 7.40 (m, 5H) 144.0 (C), 128.5 (CH), 127.0 (CH), 126.5 (CH)
Phenyl Ring 2 (attached to NH) 6.50 - 7.20 (m, 5H) 147.5 (C), 129.0 (CH), 117.0 (CH), 113.5 (CH)
N-H ~4.0 (broad s, 1H) -
Methine (-CH) ~4.40 (t, 1H) ~60.0
Methylene (-CH2) ~1.80 (m, 2H) ~31.0

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which causes molecular vibrations. nih.gov

The IR spectrum of this compound will exhibit several key absorption bands:

N-H Stretch: A characteristic sharp, medium-intensity band is expected in the region of 3350-3310 cm⁻¹ for the secondary amine (N-H) stretching vibration. orgchemboulder.com

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations within the two aromatic rings.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the propyl group.

C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic rings.

C-N Stretch: The stretching vibration of the aromatic amine C-N bond typically appears as a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Secondary Amine) 3350 - 3310 Medium, Sharp
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 2960 - 2850 Medium to Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Strong

Ultraviolet-Visible (UV) spectroscopy provides information about the electronic transitions within the molecule. Aniline (B41778) and its derivatives are known to absorb UV radiation due to π → π* transitions in the benzene (B151609) ring. wikipedia.orgresearchgate.net The presence of the amino group, a chromophore, conjugated with the benzene ring, influences the absorption maxima (λmax). researchgate.net For this compound, two primary absorption bands are expected, similar to aniline itself: a strong primary band around 230-240 nm and a secondary, less intense band around 280-290 nm. wikipedia.orgresearchgate.net The exact position and intensity of these bands can be affected by the solvent used.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and gain structural information from the fragmentation pattern of the compound. nih.govchemguide.co.uk For this compound (C₁₅H₁₇N), the molecular weight is 211.30 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 211. The fragmentation of the molecular ion provides valuable structural clues. chemguide.co.uklibretexts.org The most likely fragmentation pathway involves the cleavage of the bond beta to the aniline nitrogen atom (alpha to the other phenyl ring), which is a stable benzylic position. This would result in a prominent fragment ion.

Key expected fragments include:

[M]⁺: The molecular ion at m/z 211.

[M-C₂H₅]⁺: Loss of an ethyl group from the propyl chain, leading to a fragment at m/z 182. This is often a very stable and abundant ion in similar structures. nih.gov

C₇H₇⁺: A tropylium (B1234903) ion at m/z 91, resulting from cleavage at the benzylic position.

C₆H₅NH₂⁺: An aniline radical cation at m/z 93.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Origin
211 [C₁₅H₁₇N]⁺ Molecular Ion (M⁺)
182 [C₁₃H₁₂N]⁺ Loss of ethyl radical (•C₂H₅)
105 [C₇H₅O]⁺ or [C₈H₉]⁺ Cleavage of C-N bond
93 [C₆H₇N]⁺ Aniline fragment

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or isomers, and for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for purity assessment and isomeric analysis of volatile compounds like this compound. nih.govd-nb.info

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. epa.gov this compound will have a specific retention time under a given set of conditions. Any impurities or isomers present in the sample will likely have different retention times, appearing as separate peaks in the chromatogram. As each separated component elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The mass spectrometer provides a mass spectrum for each peak, confirming the identity of this compound by its molecular ion and characteristic fragmentation pattern, and helping to identify any other separated compounds. nih.gov This dual-level identification makes GC-MS a highly reliable method for confirming both the purity and identity of the target compound. d-nb.info

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound in various matrices. The method's high resolution and sensitivity make it ideal for assessing the purity of the compound and quantifying it in complex mixtures. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for aromatic amines due to its robustness and wide applicability. nih.gov

In a typical RP-HPLC setup for this compound, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used. The separation is achieved by eluting the sample with a polar mobile phase. The mobile phase composition, a critical parameter, is typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, which can be water or a buffer solution. sielc.comsielc.com The ratio of organic to aqueous phase is optimized to achieve adequate retention and sharp, symmetrical peaks for this compound. Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to effectively separate the target analyte from impurities with different polarities. nih.gov

Quantification is generally performed using an ultraviolet (UV) detector, as the two phenyl rings in the this compound structure provide strong chromophores. nih.gov The detection wavelength is selected based on the compound's UV absorbance maximum to ensure the highest sensitivity.

Method validation is crucial to ensure that the analytical procedure is accurate, precise, and reliable. pharmaguideline.com For the quantification of aromatic amines, validation typically involves assessing parameters such as linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification). elementlabsolutions.com Studies on similar aromatic amines have demonstrated that well-developed HPLC methods can achieve excellent linearity with correlation coefficients (R²) greater than 0.999 over a defined concentration range. nih.govnih.gov

Table 1: Illustrative HPLC Conditions for this compound Analysis This table presents a typical set of starting conditions for method development, based on established methods for related aromatic amines. nih.govnih.gov

ParameterCondition
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 2.7 µm)
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Typical Method Validation Parameters for Aromatic Amine Quantification by HPLC Data synthesized from validated methods for analogous compounds. nih.govnih.govresearchgate.net

ParameterTypical Performance
Linearity (R²) > 0.999
Range 0.1 - 10.0 mg/L
Accuracy (Recovery) 85% - 110%
Precision (RSD) < 5%
Limit of Detection (LOD) 0.015 - 0.08 mg/L

Chiral Chromatography for Enantiomeric Purity

This compound possesses a chiral center at the carbon atom bonded to the propyl and phenyl groups, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, determining the enantiomeric purity of the compound is critical. phenomenex.com Chiral HPLC is the most powerful and widely used technique for the separation and quantification of enantiomers. mdpi.comcsfarmacie.cz

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are among the most versatile and successful for resolving a broad range of chiral compounds, including amines. nih.govnih.govresearchgate.net The chiral recognition mechanism of these CSPs is complex, relying on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. This discrimination is driven by a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole forces, and steric hindrance, which create a difference in binding energy between the two enantiomers, leading to different retention times. researchgate.netchiralpedia.com

The choice of mobile phase is critical for achieving enantioseparation. nih.gov Polysaccharide-based CSPs can be operated in normal-phase, reversed-phase, or polar organic modes. For chiral amines, a polar organic mobile phase, such as a mixture of acetonitrile and methanol with acidic and basic additives (e.g., trifluoroacetic acid and triethylamine), can be highly effective in modulating the interactions between the analyte and the CSP to achieve baseline resolution. nih.gov

The success of a chiral separation is evaluated by several key parameters: the retention factors (k) for each enantiomer, the separation factor (α), which is the ratio of the retention factors (k₂/k₁), and the resolution (Rs), which quantifies the degree of separation between the two peaks. A resolution value of 1.5 or greater is typically desired, as it indicates baseline separation. nih.gov

Table 3: Illustrative Chiral HPLC Separation Parameters for a Racemic Amine This table provides an example of the data obtained from the chiral separation of a structurally related compound, demonstrating the performance metrics of the methodology. mdpi.comnih.gov

ParameterValue
Chiral Stationary Phase (CSP) Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine (98:2:0.05:0.025, v/v/v/v)
Retention Factor (k₁) - Enantiomer 1 2.85
Retention Factor (k₂) - Enantiomer 2 3.42
Separation Factor (α) 1.20
Resolution (Rs) 2.15

Computational and Theoretical Investigations of N 1 Phenylpropyl Aniline

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic distribution and energy levels within the N-(1-phenylpropyl)aniline molecule. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, providing a basis for understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. scispace.comarxiv.org This approach balances computational cost and accuracy, making it suitable for molecules of this size. By using functionals like B3LYP combined with basis sets such as 6-31G**, researchers can calculate key geometric parameters. scispace.com

Table 1: Representative Theoretical Geometric Parameters for Aniline (B41778) Derivatives

ParameterTypical Calculated Value (Å or °)Methodology
C-N Bond Length1.378 - 1.454DFT/B3LYP
Phenyl C-C Bond Length1.388 - 1.418DFT/B3LYP
C-N-C Bond Angle~120 - 125DFT/B3LYP

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. tci-thaijo.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. ajchem-a.com For aniline derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO is usually distributed over the phenyl rings. DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. tci-thaijo.orgphyschemres.org

Table 2: Frontier Orbital Properties of Substituted Anilines

PropertyAniline Derivative ExampleCalculated Value (eV)
EHOMOp-aminoaniline-4.85
ELUMOp-aminoaniline-0.12
Energy Gap (ΔE)p-aminoaniline4.73
EHOMOp-isopropylaniline-5.21
ELUMOp-isopropylaniline0.13
Energy Gap (ΔE)p-isopropylaniline5.34

Note: This table presents data for related aniline compounds to illustrate the typical energy values obtained from HOMO-LUMO analysis, as specific data for this compound was not found. tci-thaijo.org

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.info The process involves first optimizing the molecular geometry and then calculating the nuclear shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. modgraph.co.uk These shielding tensors are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For complex organic molecules, theoretical predictions of ¹H and ¹³C NMR spectra are invaluable for structure verification and assignment of experimental signals. d-nb.infonih.gov The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and consideration of conformational isomers and solvent effects. d-nb.infomodgraph.co.uk Recent advancements, including machine learning approaches trained on DFT-calculated data, have further improved the accuracy of chemical shift predictions to within 0.1-0.2 ppm for ¹H NMR. modgraph.co.uknih.gov

Simulation of Reaction Pathways and Transition State Analysis

Theoretical chemistry allows for the detailed investigation of reaction mechanisms by simulating the entire reaction pathway. nih.gov This involves identifying and characterizing all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). beilstein-journals.org A transition state represents the highest energy barrier that must be overcome for a reaction to proceed. researchgate.net

For reactions involving aniline derivatives, such as N-alkylation or electrophilic substitution, DFT calculations can be used to locate the TS geometry and calculate the activation energy (the energy difference between the reactants and the transition state). nih.govresearchgate.net This information is critical for understanding reaction kinetics and predicting the feasibility of a particular chemical transformation. For example, in studies of the Bamberger rearrangement of N-phenylhydroxylamine, DFT calculations were able to trace the reaction of a diprotonated system and obtain an activation energy similar to the experimental value, proposing a new mechanism involving an aniline dication-like transition state. beilstein-journals.orgresearchgate.net

Conformational Analysis and Stereochemical Modeling

This compound possesses significant conformational flexibility due to the rotation around several single bonds, particularly the C-N bond and the bonds within the propyl chain. Conformational analysis aims to identify the different stable conformers (energy minima) and determine their relative energies and populations. nih.gov

Synthetic Applications and Derivatization Strategies of N 1 Phenylpropyl Aniline

N-(1-Phenylpropyl)aniline as a Key Building Block in Organic Synthesis

This compound is a valuable organic building block, a foundational molecule used for the construction of more complex chemical structures. sigmaaldrich.com Its utility in organic synthesis stems from the reactivity of its secondary amine and the potential for functionalization on both of its aromatic rings and the alkyl chain. This allows for the systematic assembly of diverse molecular architectures. echemi.comresearchgate.net The presence of the aniline (B41778) moiety makes it a precursor for creating a variety of substituted aniline derivatives, which are significant in the development of pharmaceuticals and materials. echemi.comrsc.org

The strategic importance of this compound lies in its ability to participate in various coupling reactions and multi-component syntheses. mdpi.com For instance, the nitrogen atom can undergo N-arylation reactions, such as the Chan-Lam coupling, to form triarylamines. researchgate.net The phenyl rings can be targeted for electrophilic aromatic substitution, allowing the introduction of a wide array of functional groups that can alter the electronic and steric properties of the molecule. pearson.com These characteristics make this compound a key intermediate in the synthesis of complex organic molecules.

Chemical Modifications of the this compound Scaffold

The this compound scaffold provides a rich platform for chemical modifications, enabling the synthesis of a diverse library of derivatives. These modifications can be systematically introduced at three primary locations: the nitrogen atom, the aromatic rings, and the alkyl chain.

N-Acylation and Further N-Substitution Reactions

The secondary amine of this compound is a prime site for N-acylation, a reaction that introduces an acyl group. This is typically achieved by reacting the amine with acylating agents like acid chlorides or anhydrides. organic-chemistry.orgfao.org N-acylation is often used to introduce amide functionalities, which are prevalent in many biologically active molecules.

Beyond acylation, the nitrogen atom can undergo various other N-substitution reactions. For example, N-alkylation with different alkyl halides can introduce new alkyl groups, further diversifying the molecular structure. researchgate.net These substitution reactions are fundamental in modifying the compound's properties and for building more complex molecular frameworks.

Regioselective Functionalization of Aromatic Rings

The two phenyl rings of this compound offer opportunities for regioselective functionalization. researchgate.net The term regioselective refers to the preferential reaction at a specific position on the aromatic ring. The directing effects of the existing substituents (the amino group and the alkyl chain) guide the position of incoming electrophiles during electrophilic aromatic substitution reactions.

For instance, the aniline ring is activated towards electrophilic substitution, primarily at the ortho and para positions, due to the electron-donating nature of the nitrogen atom. pearson.com This allows for the controlled introduction of various functional groups such as halogens, nitro groups, and acyl groups. researchgate.net Similarly, the phenyl ring of the phenylpropyl group can also be functionalized, although its reactivity is different from the aniline ring. nih.govmdpi.com

Extension and Diversification of the Alkyl Chain

The propyl chain in this compound is another site for chemical modification, allowing for its extension and diversification. researchgate.net While direct modification of the saturated alkyl chain can be challenging, strategies involving the synthesis of analogs with different chain lengths or functional groups are common. For example, derivatives with longer or branched alkyl chains can be synthesized from different starting materials. nih.govsigmaaldrich.com

Furthermore, reactions can be designed to introduce unsaturation or functional groups into the alkyl chain, providing handles for further transformations. These modifications can significantly impact the molecule's conformational flexibility and its interactions with biological targets. nih.gov

Role as an Intermediate in the Synthesis of Complex Molecules

Due to its versatile reactivity, this compound serves as a key intermediate in the synthesis of more complex molecules. researchgate.net Its structural features are incorporated into larger molecular frameworks through a series of chemical reactions. For instance, the functionalized derivatives of this compound can be used in multi-step syntheses to construct intricate molecular architectures found in natural products and pharmaceuticals. researchgate.netresearchgate.net

The ability to selectively modify different parts of the this compound molecule makes it a strategic precursor. Chemists can build upon this scaffold, adding complexity in a controlled manner to achieve a target molecule with a specific three-dimensional structure and functionality. mdpi.commdpi.com

Derivatization for Specialized Research Tools

The derivatization of this compound is also crucial for creating specialized research tools. By introducing specific functional groups or labels, scientists can develop molecules designed for particular experimental purposes. nih.gov For example, attaching a fluorescent tag to the molecule can create a probe for imaging biological processes.

In a specific application, a derivative of the related compound, (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide, was functionalized through lithiation at the 3-position of the quinoline (B57606) ring. nih.gov This was followed by the introduction of a trimethylstannyl group, which then enabled a Stille reaction to introduce various aryl and alkyl groups. nih.gov This methodology was successfully applied to the radiosynthesis of [11C]SB 222200, a tool for studying the NK-3 receptor in vivo using positron emission tomography (PET). nih.gov

Below is an interactive data table summarizing the derivatization strategies for this compound:

Modification Site Reaction Type Reagents/Conditions Purpose
Nitrogen AtomN-AcylationAcid chlorides, AnhydridesIntroduction of amide groups
Nitrogen AtomN-AlkylationAlkyl halides, BaseIntroduction of new alkyl groups
Aromatic RingsElectrophilic Aromatic SubstitutionHalogens, Nitrating agents, Acylating agentsIntroduction of functional groups
Alkyl ChainSynthesis of AnalogsVaried starting materialsExtension and diversification
Entire ScaffoldRadiosynthesis[11C]Methyl iodide, Stille reactionCreation of PET imaging agents

Future Research Directions and Challenges in N 1 Phenylpropyl Aniline Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that significantly impacts the synthesis of N-aryl amines like N-(1-phenylpropyl)aniline. Future research in this area is centered on developing synthetic routes that are not only high-yielding but also minimize waste, reduce energy consumption, and utilize renewable resources.

A major challenge in the synthesis of this compound is the selective formation of the C-N bond. Traditional methods often rely on harsh reaction conditions, stoichiometric amounts of reagents, and the use of hazardous materials. To address these limitations, researchers are exploring several innovative approaches:

Catalysis with Earth-Abundant Metals: While precious metal catalysts like palladium and rhodium have been instrumental in C-N cross-coupling reactions, their high cost and toxicity are significant drawbacks. A key research direction is the development of catalysts based on earth-abundant and non-toxic metals such as iron, copper, and nickel. chemistryviews.orgorganic-chemistry.org For instance, iron-catalyzed C-H amination presents a promising, environmentally benign alternative for the synthesis of N-alkylanilines. chemistryviews.org Similarly, copper-catalyzed N-arylation reactions are gaining traction due to the low cost and ready availability of copper catalysts. researchgate.net

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. The use of biocatalysts, such as nitroreductases for the reduction of nitroarenes to anilines, can proceed under mild conditions and with high chemoselectivity. nih.gov Furthermore, enzymes like peroxidases are being investigated for the polymerization of aniline (B41778) derivatives, showcasing the potential of biocatalysis in creating novel materials. The application of these enzymatic methods to the synthesis of this compound could significantly improve the sustainability of the process.

Green Chemistry Principles: The principles of green chemistry are being increasingly integrated into the design of synthetic routes. This includes the use of safer solvents, minimizing the number of synthetic steps (one-pot synthesis), and maximizing atom economy. nih.govsphinxsai.comrsc.org For example, the development of one-pot syntheses of N-alkylanilines from benzanilides avoids the polyalkylation issues often encountered in direct alkylation methods. tandfonline.com Research into solvent-free and catalyst-free reaction conditions, potentially induced by visible light, also represents a significant step towards more sustainable chemical production. researchgate.net

The following table summarizes some of the key sustainable synthetic strategies being explored for the synthesis of N-alkylanilines, which are applicable to this compound.

Synthetic StrategyCatalyst/ReagentKey AdvantagesRelevant Research Areas
Earth-Abundant Metal Catalysis Iron (Fe), Copper (Cu), Nickel (Ni)Low cost, low toxicity, high abundance.C-H amination, N-arylation of aryl halides.
Biocatalysis Nitroreductases, Peroxidases, TransaminasesHigh selectivity, mild reaction conditions, biodegradable.Reduction of nitroaromatics, enzymatic polymerization, asymmetric synthesis.
Green Solvents & Conditions Water, ionic liquids, supercritical fluidsReduced environmental impact, improved safety.Aqueous phase synthesis, reactions in alternative media.
One-Pot Synthesis Multicomponent reactionsReduced waste, time and energy savings.Aza-Friedel-Crafts reactions, tandem catalysis.
Photocatalysis Visible light, organic dyesEnergy-efficient, mild conditions.Light-induced N-formylation and other C-N bond formations.

Exploration of Novel Catalytic Transformations and Reactivity

Beyond improving existing synthetic methods, a significant area of future research lies in discovering and developing novel catalytic transformations that can unlock new reactivity patterns for this compound and its analogs. This exploration can lead to the synthesis of previously inaccessible molecular structures and materials with unique properties.

Key areas of investigation include:

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis by avoiding the need for pre-functionalized starting materials. Developing catalytic systems that can selectively activate and functionalize the C-H bonds in the phenyl rings or the propyl chain of this compound would open up new avenues for creating complex derivatives.

Asymmetric Catalysis: The synthesis of chiral this compound derivatives is of great interest, particularly for applications in pharmaceuticals and materials science. Future research will focus on the development of new chiral catalysts that can control the stereochemistry of reactions involving this compound, leading to the enantioselective synthesis of specific isomers.

Polymerization and Material Synthesis: The aniline moiety in this compound makes it a potential monomer for the synthesis of novel conductive polymers and other functional materials. Research into the catalytic polymerization of this compound and its derivatives could lead to the development of materials with tailored electronic and optical properties. For instance, studies on the enzymatic polymerization of aniline derivatives have shown promise in creating new polymers. organic-chemistry.org

The table below highlights some emerging catalytic transformations and their potential applications in the context of this compound chemistry.

Catalytic TransformationPotential Application for this compoundDesired Outcome
Directed C-H Activation Selective functionalization of the aromatic rings.Synthesis of polysubstituted aniline derivatives.
Enantioselective Catalysis Asymmetric synthesis of chiral derivatives.Access to single enantiomers for biological or materials applications.
Oxidative Coupling Reactions Polymerization or dimerization of the aniline moiety.Creation of novel conductive polymers or dimeric structures.
Photoredox Catalysis Mild and selective C-N and C-C bond formations.Access to complex molecular architectures under green conditions.

Advanced Computational Modeling for Predictive Organic Chemistry

The integration of computational chemistry has revolutionized the field of organic synthesis, and its role in the study of this compound is expected to grow significantly. Advanced computational modeling allows for the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and reagents.

Future research in this area will likely focus on:

Predicting Reaction Selectivity: Computational models can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound. This predictive power can guide experimental work, saving time and resources by focusing on the most promising reaction conditions. For example, computational analysis has been used to understand the origin of meta-selectivity in the amination of anisidines. researchgate.net

Designing Novel Catalysts: Density Functional Theory (DFT) and other computational methods can be employed to design new catalysts with enhanced activity and selectivity for the synthesis and functionalization of this compound. By understanding the electronic and steric properties of the catalyst-substrate interactions, researchers can rationally design more efficient catalytic systems.

In Silico Screening of Derivatives: Computational tools can be used to predict the properties of virtual libraries of this compound derivatives. This allows for the rapid screening of a large number of compounds for potential applications in areas such as drug discovery and materials science, as demonstrated in studies on aniline derivatives as potential drug candidates. google.com

The following table illustrates the application of various computational methods in the study of this compound chemistry.

Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT) Elucidation of reaction mechanisms, catalyst design.Understanding of transition states, prediction of catalyst performance.
Molecular Dynamics (MD) Simulations Study of conformational preferences and intermolecular interactions.Insight into the behavior of this compound in different environments.
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity or material properties.Identification of promising candidates for further experimental investigation.
Machine Learning (ML) and Artificial Intelligence (AI) Prediction of reaction outcomes and optimization of reaction conditions.Accelerated discovery of new reactions and synthetic routes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale synthesis to industrial production is a significant challenge. Flow chemistry and automated synthesis platforms offer a solution by enabling continuous, controlled, and scalable chemical reactions. The integration of these technologies into the synthesis of this compound is a key area for future development.

The advantages of flow chemistry include:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety and reproducibility.

Increased Efficiency and Scalability: Continuous processing can lead to higher throughput and easier scalability compared to traditional batch processes.

Integration of In-line Analysis: Flow systems can be coupled with analytical techniques for real-time monitoring and optimization of reactions.

The development of automated synthesis platforms, often incorporating robotics and machine learning algorithms, will further accelerate the discovery and optimization of synthetic routes for this compound and its derivatives. These platforms can perform a large number of experiments in a short amount of time, systematically exploring a wide range of reaction conditions to identify the optimal parameters. The use of immobilized enzymes in continuous flow reactors is a prime example of how biocatalysis can be integrated with flow chemistry for sustainable production. nih.gov

The table below outlines the potential benefits of integrating flow chemistry and automation in the context of this compound synthesis.

TechnologyKey FeaturesAdvantages for this compound Synthesis
Flow Chemistry Continuous processing, precise control of reaction parameters.Improved yield and selectivity, enhanced safety, easier scalability.
Automated Synthesis Platforms High-throughput experimentation, robotic handling.Rapid optimization of reaction conditions, accelerated discovery of new derivatives.
In-line Analytics (e.g., HPLC, NMR) Real-time monitoring of reaction progress.Faster process development and quality control.
Machine Learning Algorithms Data analysis and prediction of optimal conditions.Autonomous optimization of synthetic routes.

Conclusion

Summary of Key Academic Contributions to N-(1-Phenylpropyl)aniline Research

A comprehensive review of existing academic literature reveals a notable scarcity of dedicated research specifically focused on the chemical compound this compound. While the broader class of N-alkylanilines has been the subject of extensive study, this compound appears to be a less-explored member of this family. The primary academic contributions related to this compound are currently centered on its basic characterization and its inclusion in general chemical databases.

Key information available for this compound is primarily derived from large chemical repositories such as PubChem. These sources provide foundational data including its molecular formula (C15H17N), molecular weight (211.30 g/mol ), and various chemical identifiers (CAS No. 22920-59-8). nih.gov Spectroscopic data, including 13C NMR, GC-MS, and vapor phase IR spectra, are also available, providing a basis for its identification and structural confirmation.

However, there is a conspicuous absence of peer-reviewed research articles detailing specific synthetic methodologies, reaction kinetics, or in-depth mechanistic studies for this compound. General methods for the N-alkylation of anilines, which could theoretically be applied to synthesize this compound, are well-documented. These methods include reactions of aniline (B41778) with corresponding alkyl halides or the reductive amination of aldehydes and ketones. Catalytic approaches utilizing transition metals like iron, nickel, and copper have also been developed for the efficient synthesis of N-alkylanilines. chemistryviews.orgresearchgate.netresearchgate.net For instance, iron-catalyzed C–H amination of arenes and nickel-catalyzed direct N-alkylation of anilines with alcohols represent modern synthetic strategies that could potentially be adapted for the synthesis of this compound. chemistryviews.orgresearchgate.net

Outlook on Continued Scientific Relevance and Unexplored Avenues

The limited research on this compound presents a significant opportunity for future scientific exploration. Its structural similarity to other biologically active N-alkylanilines suggests that it could be a candidate for investigation in various fields.

Unexplored Avenues for Research:

Synthetic Chemistry: There is a clear need for the development and optimization of synthetic routes specifically for this compound. Research could focus on improving yields, reducing byproducts, and employing green chemistry principles for its synthesis. A systematic study of various catalytic systems could lead to a more efficient and scalable production method.

Medicinal Chemistry: Many aniline derivatives serve as scaffolds in drug discovery. drugbank.com The biological activities of this compound remain largely uninvestigated. Screening this compound for various pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, could reveal potential therapeutic applications. For example, derivatives of N-phenylpropyl-3-substituted indoline-2-one have been synthesized and screened for their antimicrobial and antioxidant activities, suggesting that the N-phenylpropyl moiety can be a component of biologically active molecules. researchgate.net

Materials Science: Polyaniline and its derivatives are well-known for their applications in conductive polymers, sensors, and corrosion inhibitors. rsc.org The introduction of the 1-phenylpropyl group to the aniline nitrogen could impart unique physical and chemical properties to the resulting polymer. Research into the polymerization of this compound and the characterization of the resulting polymer's electrical, optical, and morphological properties could open up new avenues in materials science.

Catalysis: N-alkylanilines can sometimes act as ligands for metal catalysts or as organocatalysts themselves. The steric and electronic properties of the N-(1-phenylpropyl) group could influence the performance of catalytic systems. Investigating its potential as a ligand or catalyst in various organic transformations is another unexplored research direction.

Toxicological and Environmental Studies: As with any chemical compound, a thorough evaluation of the toxicological profile and environmental impact of this compound is essential, especially if it is to be considered for any large-scale application.

Q & A

Q. What are the key steps and challenges in synthesizing enantiomerically pure (S)-N-(1-phenylpropyl)aniline?

The synthesis typically involves two steps: (1) Formation of (1E)-N,1-diphenyl-1-propanimine from propiophenone and aniline via condensation, followed by (2) enantioselective reduction using trichlorosilane and a chiral organocatalyst (e.g., cinchona-picolinamide derivatives). Key challenges include controlling stereochemistry (avoiding Z-isomer by-products) and optimizing reaction conditions (temperature, catalyst loading) to achieve high enantiomeric excess (80% ee) and yield (44–77%) . Microdistillation is recommended for imine purification due to acid sensitivity.

Q. How can NMR spectroscopy distinguish between (S)-N-(1-phenylpropyl)aniline and its racemic or by-product forms?

In 1H^{1}\text{H} NMR (400 MHz, CDCl3_3), the chiral center’s methine proton (δ 4.29 ppm, t, J = 8 Hz) and NH proton (δ 4.13 ppm, bs) are diagnostic. 13C^{13}\text{C} NMR (100 MHz) shows distinct signals at δ 59.8 ppm (CH), 31.8 ppm (CH2_2), and 10.9 ppm (CH3_3). Racemic mixtures or by-products (e.g., Z-isomer imines) exhibit split peaks or additional resonances, such as δ 147.6 ppm (aromatic carbons) for stereochemical confirmation .

Q. What analytical methods are suitable for assessing enantiomeric purity in N-(1-phenylpropyl)aniline derivatives?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., AD-H column) using hexane/isopropanol eluents (1.5% IPA, 1 mL/min) resolves enantiomers. For example, (S)-enantiomer elutes earlier than (R), with retention times correlating to ee values (up to 80% ee) . Chiral shift reagents in NMR or polarimetry can supplement HPLC data .

Advanced Research Questions

Q. How do steric and electronic effects of catalysts influence C-N cross-coupling to synthesize this compound derivatives?

Hybrid silylene-Pd catalysts enable efficient coupling of bulky amines. For example, ligand design (e.g., L1 vs. L2) impacts yield (52–56%) and enantioselectivity (70–75% ee) in synthesizing derivatives like (S)-2,4,6-trimethyl-N-(1-phenylpropyl)aniline. Steric hindrance from substituents (e.g., methyl groups) requires catalysts with flexible coordination sites to accommodate bulky substrates .

Q. What strategies mitigate low reproducibility in the organocatalytic reduction of this compound precursors?

Reproducibility issues arise from imine isomerization (E/Z ratios) and moisture sensitivity. Strategies include:

  • Strict control of reaction atmosphere (inert gas).
  • Use of freshly distilled trichlorosilane.
  • Monitoring reaction progress via TLC (hexane/EtOAc) to optimize reaction time and minimize by-products .
  • Consistent microdistillation parameters (temperature, vacuum) during imine purification .

Q. How can computational modeling predict regioselectivity in hydroaminoalkylation reactions involving this compound analogs?

Density functional theory (DFT) calculations analyze transition-state energies to predict regioselectivity. For example, in intermolecular hydroaminoalkylation of alkenes, electron-deficient substrates favor Markovnikov addition, while steric effects dominate anti-Markovnikov pathways. Experimental validation via HRMS (e.g., m/z 263.0876 for chlorophenyl derivatives) and 1H^{1}\text{H} NMR coupling constants confirms computational predictions .

Q. What mechanistic insights explain the formation of by-products during this compound synthesis?

Side products like (1Z)-N,1-diphenyl-1-propanimine arise from kinetic vs. thermodynamic control during imine formation. Acidic conditions or prolonged heating promote Z→E isomerization. 1H^{1}\text{H} NMR integrals (e.g., allylic protons at δ 1.95–1.83 ppm) quantify by-product ratios. Optimizing reaction pH and temperature minimizes Z-isomer formation .

Methodological Guidance

  • Stereochemical Analysis : Combine HPLC (chiral columns) with 13C^{13}\text{C} NMR to resolve ambiguities in enantiomer identification .
  • Catalyst Screening : Test Pd/silylene catalysts with varying ligand steric profiles (e.g., picolinamide vs. phosphine ligands) to balance yield and selectivity .
  • By-Product Mitigation : Use microdistillation for imine purification and low-temperature storage to prevent decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.